molecular formula C24H30N2O2 B5626448 N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5626448
M. Wt: 378.5 g/mol
InChI Key: ZQVOBBUOJKTILX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The practical synthesis of related compounds involves various chemical reactions including esterification, Claisen type reactions, Suzuki−Miyaura reactions, and subsequent hydrolysis and amidation steps. These methods provide a systematic approach to constructing complex molecules from simpler precursors, showcasing the versatility and creativity in organic synthesis methodologies (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectral measurements and supported by X-ray crystallography. These analyses help in understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for predicting reactivity and interaction with biological targets (Srivastava et al., 2017).

Chemical Reactions and Properties

The compound under discussion and its related compounds exhibit interesting chemical reactions, such as oxirane ring opening by heterocyclic amines, leading to new compounds with varied functional groups. These reactions expand the chemical space of the compound, providing insights into its reactivity and potential applications in medicinal chemistry (Krutošíková et al., 2001).

Physical Properties Analysis

The luminescent properties of related compounds in different solvent environments, including their aggregation-enhanced emission (AEE) behavior, highlight the significance of the physical properties, which can be pivotal for developing new materials and sensors (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties such as the ability to undergo C(sp3)-H bond activation reveal the compound's reactivity and potential for further functionalization. This characteristic is particularly relevant in the context of developing pharmaceutical agents or chemical probes (Chen et al., 2023).

properties

IUPAC Name

N-methyl-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-25(17-21-9-2-3-10-22(21)18-26-13-6-7-14-26)24(27)20-12-15-28-23-11-5-4-8-19(23)16-20/h2-5,8-11,20H,6-7,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOBBUOJKTILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1CN2CCCC2)C(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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